

2-Hydroxy-6-methoxybenzoic Acid: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	2-Hydroxy-6-methoxybenzoic acid				
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An In-depth Technical Guide on the Salicylic Acid Derivative, **2-Hydroxy-6-methoxybenzoic Acid**, for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a phenolic compound and a derivative of salicylic acid.[1] It is a naturally occurring molecule that has been isolated from various plant species, including Brickellia veronicifolia.[1] As a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), **2-hydroxy-6-methoxybenzoic acid** has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, biological activities, and potential mechanisms of action, with a focus on presenting detailed experimental protocols and data for researchers in drug discovery and development.

Physicochemical Properties

2-Hydroxy-6-methoxybenzoic acid is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

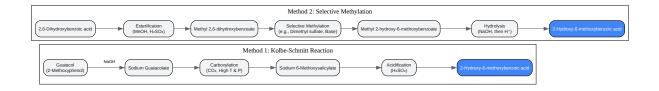


Property	Value	Reference
IUPAC Name	2-Hydroxy-6-methoxybenzoic acid	INVALID-LINK
Synonyms	6-Methoxysalicylic acid, 6- Hydroxy-o-anisic acid	INVALID-LINK
CAS Number	3147-64-6	INVALID-LINK
Molecular Formula	C ₈ H ₈ O ₄	INVALID-LINK
Molecular Weight	168.15 g/mol	INVALID-LINK
Melting Point	134-138 °C	INVALID-LINK
Appearance	White to Almost white powder to crystal	INVALID-LINK
Solubility	Soluble in DMSO	INVALID-LINK

Synthesis of 2-Hydroxy-6-methoxybenzoic Acid

Several synthetic routes can be envisioned for the preparation of **2-hydroxy-6-methoxybenzoic acid**. Two plausible methods are outlined below: the Kolbe-Schmitt reaction of guaiacol and the selective methylation of 2,6-dihydroxybenzoic acid.

Synthesis Workflow





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Synthetic routes to **2-Hydroxy-6-methoxybenzoic acid**.

Experimental Protocols

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion. In this case, guaiacol (2-methoxyphenol) is the starting material.

- Formation of Sodium Guaiacolate: In a high-pressure reactor, dissolve guaiacol in a suitable solvent (e.g., toluene). Add an equimolar amount of sodium hydroxide (NaOH) and heat the mixture to remove water by azeotropic distillation, yielding anhydrous sodium guaiacolate.
- Carboxylation: Pressurize the reactor with dry carbon dioxide (CO₂) to approximately 100 atm. Heat the mixture to around 125 °C and maintain these conditions for several hours with vigorous stirring.
- Work-up and Isolation: After cooling and depressurizing the reactor, dissolve the resulting solid in water. Acidify the aqueous solution with a strong acid, such as sulfuric acid (H₂SO₄), to a pH of 2-3. The product, 2-hydroxy-6-methoxybenzoic acid, will precipitate out of the solution.
- Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further
 purification can be achieved by recrystallization from a suitable solvent system (e.g.,
 ethanol/water).

This method involves the protection of the carboxylic acid group, followed by selective methylation of one of the hydroxyl groups.

- Esterification: Reflux a solution of 2,6-dihydroxybenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for 24 hours to form methyl 2,6-dihydroxybenzoate.
- Selective Methylation: Dissolve the methyl 2,6-dihydroxybenzoate in a suitable aprotic solvent (e.g., acetone or DMF). Add a weak base (e.g., potassium carbonate) and a slight excess of a methylating agent (e.g., dimethyl sulfate). Stir the reaction at room temperature until completion (monitored by TLC). The hydroxyl group at position 6 is generally more sterically hindered, which can favor methylation at the 2-position under controlled conditions.



- Hydrolysis: After the reaction, remove the solvent under reduced pressure. Add an aqueous solution of sodium hydroxide and heat the mixture to hydrolyze the ester.
- Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-hydroxy-6-methoxybenzoic acid.
- Purification: Collect the product by filtration, wash with water, and recrystallize from an appropriate solvent.

Biological Activities and Quantitative Data

2-Hydroxy-6-methoxybenzoic acid has been reported to possess several biological activities. The following tables summarize the available quantitative data.

Analgesic Activity

Assay	Model	Test Species	Dose Range	Effect	Reference
Acetic Acid- Induced Writhing Test	Chemical Nociception	Mice	10-100 mg/kg (i.g.)	Significantly decreased the number of abdominal constrictions.	INVALID- LINK

Note: A specific ED₅₀ value for the analgesic activity of **2-Hydroxy-6-methoxybenzoic acid** is not readily available in the reviewed literature.

Potential Anti-inflammatory, Antimicrobial, and Antioxidant Activities

While specific quantitative data for **2-hydroxy-6-methoxybenzoic acid** is limited, studies on structurally related hydroxybenzoic acid isomers suggest potential for anti-inflammatory, antimicrobial, and antioxidant activities. The data presented below for related compounds is for contextual and comparative purposes only.

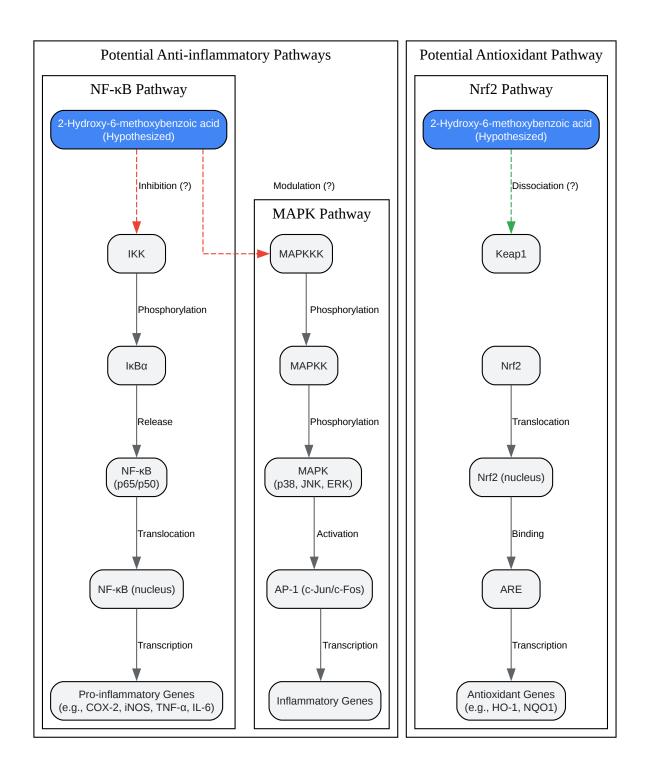


Activity	Compound	Assay	IC50 / MIC	Reference
Antimicrobial	2,4- Dihydroxybenzoi c acid	Microdilution	MIC: 2 mg/mL (vs. E. coli, S. aureus)	INVALID-LINK
Antioxidant	2,3- Dihydroxybenzoi c acid	DPPH Radical Scavenging	IC50: ~5 μM	INVALID-LINK
Antioxidant	2,5- Dihydroxybenzoi c acid	DPPH Radical Scavenging	IC50: ~4 μM	INVALID-LINK
Antioxidant	2,6- Dihydroxybenzoi c acid	DPPH Radical Scavenging	IC50: >1000 μM	INVALID-LINK

Potential Signaling Pathways

The precise signaling pathways modulated by **2-hydroxy-6-methoxybenzoic acid** have not been extensively elucidated. However, based on the known mechanisms of other salicylic acid derivatives and phenolic compounds, several pathways can be hypothesized to be involved in its biological activities.





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Hypothesized signaling pathways modulated by **2-Hydroxy-6-methoxybenzoic acid**.



Detailed Experimental Protocols for Biological Assays

The following are detailed protocols for key experiments that can be used to evaluate the biological activities of **2-hydroxy-6-methoxybenzoic acid**.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used model for screening peripherally acting analgesics.

- Animals: Use male Swiss albino mice (20-25 g). House them in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
- Grouping and Dosing: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water. Randomly divide the mice into groups (n=6-8 per group):
 - Vehicle control group (e.g., 0.5% carboxymethylcellulose in saline)
 - Positive control group (e.g., Diclofenac sodium, 10 mg/kg, i.p.)
 - Test groups (2-Hydroxy-6-methoxybenzoic acid at various doses, e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally).
- Procedure: Administer the test compound or controls 30-60 minutes before the induction of writhing. Inject 0.6% (v/v) acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
- Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a continuous period of 20 minutes.
- Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group. Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).

DPPH Radical Scavenging Assay for Antioxidant Activity



This assay measures the free radical scavenging capacity of a compound.

Reagents:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
- Test compound (2-Hydroxy-6-methoxybenzoic acid) dissolved in methanol at various concentrations.
- Positive control (e.g., Ascorbic acid or Trolox) at various concentrations.

Procedure:

- In a 96-well microplate, add 100 μL of the test compound or standard solution to the wells.
- Add 100 μL of the DPPH solution to each well.
- Prepare a blank well containing 100 μL of methanol and 100 μL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank Abs_sample) / Abs_blank] * 100 Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

Sterile 96-well microtiter plates.



- Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).
- Appropriate broth medium (e.g., Mueller-Hinton Broth).
- Test compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth).

Procedure:

- Dispense 100 μL of sterile broth into all wells of the microtiter plate.
- Add 100 μL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 μL from one well to the next.
- Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- \circ Inoculate each well with 10 μL of the standardized bacterial suspension.
- Include a growth control well (broth and inoculum) and a sterility control well (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Conclusion

2-Hydroxy-6-methoxybenzoic acid is a salicylic acid derivative with demonstrated analgesic properties. Its structural similarity to other bioactive phenolic compounds suggests a potential for a broader range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. Further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive pharmacological profile with detailed quantitative data, and explore its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate this promising compound.



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References

- 1. medchemexpress.com [medchemexpress.com]
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